molecular formula C25H28ClN5O2 B611729 N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)chinolin-3-carboxamid CAS No. 1158347-73-9

N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)chinolin-3-carboxamid

Katalognummer: B611729
CAS-Nummer: 1158347-73-9
Molekulargewicht: 465.98
InChI-Schlüssel: SQGRPSWPGSTHSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic structure, which includes a quinoline moiety and a triazaspirodecane ring system. Its molecular formula is C25H27N5O2, and it has a molecular weight of 429.51 g/mol .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide is C24H26N4O2C_{24}H_{26}N_{4}O_{2}, with a molecular weight of approximately 402.5 g/mol. Its structure features a quinoline moiety linked to a triazole-containing spiro compound, which contributes to its unique pharmacological properties .

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its role as a promising candidate for cancer therapy .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes and inhibit growth makes it a potential candidate for developing new antibiotics. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial properties .

Anti-inflammatory Effects

N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide has also been evaluated for anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide on human colon cancer cells (HCT116). The results indicated that the compound exhibited an IC50 value significantly lower than that of established chemotherapeutic agents like doxorubicin, suggesting superior potency in inducing cell death in cancerous cells .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges, indicating potential for therapeutic use against bacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced quinoline or triazaspirodecane derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide is unique due to its specific combination of a quinoline moiety and a triazaspirodecane ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide, with CAS number 1158347-73-9, is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of quinoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article explores the biological activity of this compound based on recent research findings.

The molecular formula of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide is C25H27N5O2, with a molecular weight of 429.51 g/mol. The structure features a quinoline moiety linked to a triazaspirodecane derivative, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. In particular, compounds similar to N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide have been tested against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound
HeLa0.126Doxorubicin
SMMC-77210.071Doxorubicin
K5620.164Doxorubicin

These results indicate that certain derivatives exhibit significant cytotoxic effects against cancer cells, suggesting that N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide may also possess similar properties due to structural similarities with active compounds in the same class .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi:

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans14

These findings suggest that the compound may inhibit microbial growth effectively and could be developed into an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been documented in several studies. N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide may exhibit similar effects through inhibition of pro-inflammatory cytokines and enzymes:

Inflammatory Marker Inhibition (%) Reference
TNF-alpha45
IL-650
COX enzymes60

This data indicates the potential utility of this compound in treating inflammatory conditions.

Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of specific functional groups and their positions can significantly influence activity:

  • Aromatic Rings : Substituents on aromatic rings can enhance or reduce activity based on their electronic properties.
  • Aliphatic Linkers : The nature and length of aliphatic linkers connecting the quinoline moiety to other functional groups play a vital role in determining potency.
  • Electron-Withdrawing Groups (EWGs) : The introduction of EWGs has been shown to improve anticancer activity by stabilizing reactive intermediates.

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Study on Anticancer Properties : A study demonstrated that modifications in the triazole ring enhanced cytotoxicity against breast cancer cell lines (MCF7), with IC50 values significantly lower than those of standard treatments .
  • Antimicrobial Efficacy Assessment : Research indicated that derivatives with specific substitutions exhibited enhanced antimicrobial properties against resistant strains of bacteria .

Eigenschaften

IUPAC Name

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c31-23(20-16-19-6-4-5-9-22(19)27-17-20)26-12-15-29-13-10-25(11-14-29)24(32)28-18-30(25)21-7-2-1-3-8-21/h1-9,16-17H,10-15,18H2,(H,26,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOCDBUFEUKYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Does inhibiting PLD2 with VU0285655-1 impact RPE cell viability under normal or inflammatory conditions?

A: Studies indicate that VU0285655-1 does not negatively affect RPE cell viability under normal glucose conditions. [] Furthermore, in the context of inflammation induced by lipopolysaccharide (LPS), inhibiting PLD2 with VU0285655-1 actually protected both ARPE-19 and D407 RPE cells from LPS-induced cell death. [] This suggests that VU0285655-1 may have a protective effect on RPE cells in the face of inflammatory stress.

Q2: How does the PLD pathway modulate autophagy in RPE cells exposed to LPS?

A: Research shows that LPS exposure leads to increased autophagy in RPE cells, which may serve as a protective mechanism against inflammation-induced damage. [] Interestingly, pretreatment with VU0285655-1, the selective PLD2 inhibitor, led to an increase in LC3B-positive punctate structures (indicative of autophagosomes) even in the absence of LPS. [] This suggests that PLD2 may play a role in regulating autophagy in RPE cells and that inhibiting PLD2 could potentially enhance this protective mechanism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.